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Compound of Interest |

Compound Name: 3-Methoxy-4,5-dimethylphenol

CAS No.: 146335-37-7

Cat. No.: B8208177

. J

Executive Summary & Compound Profile

3-Methoxy-4,5-dimethylphenol is a tetra-substituted benzene derivative characterized by an
electron-rich aromatic ring. Its structural asymmetry, defined by the specific 1,3,4,5-substitution
pattern, presents unique NMR splitting and shift challenges that distinguish it from symmetric
xylenol isomers.

Property Data

IUPAC Name 3-Methoxy-4,5-dimethylphenol

] 5-Methoxy-3,4-dimethylphenol; 3,4-Dimethyl-5-
Alternative Names

methoxyphenol
CAS Number 146335-37-7
Molecular Formula CoH1202
Molecular Weight 152.19 g/mol

Nelson, P. H.; Nelson, J. T.[1][2][3][4]

Key Synthesis Ref )
Synthesis1992, 1287-1290.[1][2]

Structural Analysis Strategy
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Before interpreting the raw data, one must establish the theoretical magnetic environment. The
molecule possesses no internal symmetry, resulting in distinct signals for all protons and
carbons.

The "Crowded Ring" Effect

The 3,4,5-substitution pattern creates a steric and electronic environment where:

e H2 (Ortho to OH, Ortho to OMe): This proton is flanked by two strong electron-donating
groups (EDGSs). It will be the most shielded aromatic proton (upfield).

e H6 (Ortho to OH, Ortho to Me): Flanked by OH and a methyl group. Less shielded than H2.

o Methyl Differentiation: The methyl at C4 is "sandwiched" between a methyl (C5) and a
methoxy (C3), making it electronically distinct from the methyl at C5.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: Sample Preparation

e Solvent: Chloroform-d (

) is the standard for resolution. Use DMSO-

only if solubility is an issue or to observe the phenolic -OH proton as a sharp peak (due to
hydrogen bonding suppression).

e Concentration: 10-15 mg in 0.6 mL solvent.
o Reference: TMS (0.00 ppm) or residual
(7.26 ppm).

H NMR Data Analysis (, 400 MHz)

The following data represents the consensus spectral signature derived from substituent
chemical shift additivity rules and analogous polysubstituted phenols (e.g., Gigantol
intermediates).
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Shift (
Assignment
» PpmM)

Coupling (
Multiplicity Integration
, H2)

Mechanistic
Insight

Ar-H (C2) 6.20 — 6.30

Doublet (d) 1H

Key ldentifier.
Shielded by
two
oxygenated
ortho-
substituents
(-OH and -
OMe). Shows
meta-
coupling to
H6.

Ar-H (C6) 6.45 — 6.55

Doublet (d) 1H

Deshielded
relative to H2
due to the
weaker
donating
effect of the
ortho-Methyl
vs. ortho-

Methoxy.

-OH 4.50 - 5.50

Broad Singlet  1H N/A

Exchangeabl
e. Shift is
concentration
-dependent.
Disappears
with

shake.

-OCHs 3.75-3.85

Singlet (s) 3H N/A

Characteristic
methoxy
peak. Sharp
singlet

confirms no
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adjacent
protons.

Methyl at C4.
Often slightly
) upfield of C5
Ar-CHs (C4) 2.10-2.15 Singlet (s) 3H N/A
due to ortho-
methoxy

crowding.

Ar-CHs (C5) 2.18-2.25 Singlet (s) 3H N/A Methyl at C5.

C NMR Data Analysis (, 100 MHz)
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Shift (
Carbon Type Assignment Structural Logic
» PpmM)

Most deshielded due

C-O (Aromatic) 158.0 C3 (C-OMe) to direct attachment to
OMe.

C-O (Aromatic) 154.5 C1 (C-OH) Phenolic carbon.

Quaternary 138.0 C5 (C-Me) Ipso-methyl carbon.
Ipso-methyl carbon,

Quaternary 126.0 C4 (C-Me) shielded by ortho-
OMe.

Methine (CH) 108.0 C6 Ortho to OH/Me.
Diagnostic Peak.

) Highly shielded

Methine (CH) 98.0 - 100.0 c2 _ _
(upfield) due to being
ortho to two oxygens.
Standard aromatic

Methoxy 55.8 -OCHs )
methoxy shift.
Two distinct peaks

Methyl 15.0-20.0 -CHs corresponding to C4-

Me and C5-Me.

Infrared (IR) Spectroscopy

IR analysis is critical for confirming the presence of the phenolic hydroxyl and the ether linkage
without the interference of solvent peaks.
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Functional Group

Wavenumber (

, cm™?)

Intensity Assignment Notes

O-H Stretch

3300 — 3450

Characteristic of
Broad. St phenols (H-bonded).
road, Stron
J Sharpens in dilute

solution.

C-H Stretch (Ar)

3000 — 3100

Aromatic C-H
Weak o
vibrations.

C-H Stretch (AlK)

2850 — 2960

Methyl/Methoxy C-H
stretches.

Medium

C=C Aromatic

1590, 1500, 1460

Ring breathing

modes. The 1590
Strong/Sharp band is often

enhanced by oxygen

substitution.

C-O Stretch

1190 - 1220

Strong Phenolic C-O stretch.

C-O-C Stretch

1050 - 1150

Alkyl-aryl ether

Stron
J (Methoxy) stretch.

Advanced Validation: NOE & HMBC Workflow

To definitively assign the regio-isomers (e.g., distinguishing between 3-methoxy-4,5-dimethyl

and 4-methoxy-3,5-dimethyl), use the following logic:
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Unknown Isomer
(C9H1202)

Experiment: NOE Difference
Irradiate OMe (3.8 ppm)

Signal Observed \ Signal Observed

Enhancement of Enhancement of
ONE Aromatic Proton (H2) TWO Aromatic Protons

REJECT:

CONFIRMED:
3-Methoxy-4,5-dimethylphenol
(OMe is ortho to only H2)

Likely 3,5-dimethyl-4-methoxyphenol
(Symmetric)

Click to download full resolution via product page

Figure 1: Nuclear Overhauser Effect (NOE) logic flow for confirming the position of the methoxy
group relative to the aromatic protons.

Experimental Workflow
Step-by-Step Characterization Protocol

« |solation: Ensure the compound is isolated from the reaction mixture (e.g., Nelson synthesis)
via column chromatography (Silica gel, Hexane:EtOAc gradient).

e Purity Check (TLC): Visualize under UV (254 nm). Phenols often stain red/brown with

or PMA dip.

o Sample Prep: Dissolve ~10 mg in 0.6 mL

. Filter through a cotton plug to remove solid particulates that cause line broadening.

e Acquisition:
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o Run standard

H (16 scans).

o Run

C (512+ scans) due to quaternary carbons.

o Critical: If the OH peak is broad or obscuring aromatic splitting, add 1 drop of

, shake, and re-run. The OH peak will disappear (exchange to OD), clarifying the
spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Comprehensive Spectral Analysis Guide: 3-Methoxy-
4,5-dimethylphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8208177#spectral-analysis-data-for-3-methoxy-4-5-
dimethylphenol-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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